4-Iodo-3-nitrophenol

Catalog No.
S714688
CAS No.
113305-56-9
M.F
C6H4INO3
M. Wt
265.01 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Iodo-3-nitrophenol

CAS Number

113305-56-9

Product Name

4-Iodo-3-nitrophenol

IUPAC Name

4-iodo-3-nitrophenol

Molecular Formula

C6H4INO3

Molecular Weight

265.01 g/mol

InChI

InChI=1S/C6H4INO3/c7-5-2-1-4(9)3-6(5)8(10)11/h1-3,9H

InChI Key

QCKXOEOOXJUACP-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1O)[N+](=O)[O-])I

Canonical SMILES

C1=CC(=C(C=C1O)[N+](=O)[O-])I
  • Organic Synthesis

    The presence of a nitro group (-NO2) and an iodine atom (-I) makes 4-Iodo-3-nitrophenol a potentially useful intermediate in organic synthesis. The nitro group can be a good leaving group in various reactions, while the iodine atom can participate in nucleophilic substitution reactions. ()

  • Material Science

    Nitroaromatic compounds like 4-Iodo-3-nitrophenol can be used as precursors for the development of new functional materials. The combination of electron-withdrawing nitro group and a heavy atom like iodine can influence properties like conductivity or optical properties, making them interesting candidates for optoelectronic applications. ()

  • Biological Studies

4-Iodo-3-nitrophenol is an organic compound with the molecular formula C₆H₄INO₃ and a molecular weight of approximately 265.01 g/mol. It features an aromatic ring substituted with both an iodine atom and a nitro group, making it a member of the nitrophenol family. The compound appears as a yellow crystalline solid with a melting point of 156 °C. Its structure consists of a phenolic hydroxyl group (-OH), which contributes to its chemical reactivity and biological properties .

Currently, there is no documented information on the specific mechanism of action of 4-I3NP in scientific research.

Due to the limited research on 4-I3NP, specific safety information is unavailable. However, considering the presence of a nitro group, it's advisable to handle it with caution as nitro-containing compounds can be explosive or irritants []. Additionally, the presence of iodine suggests potential skin and eye irritation upon contact.

General Safety Precautions:

  • Always wear appropriate personal protective equipment (PPE) like gloves, goggles, and a lab coat when handling unknown compounds.
  • Work in a well-ventilated fume hood.
  • Consult Safety Data Sheets (SDS) for similar nitrophenols for guidance until specific information for 4-I3NP becomes available.
Typical of phenolic compounds. Key reactions include:

  • Electrophilic Substitution: The presence of the nitro group, which is a strong electron-withdrawing group, enhances the reactivity of the aromatic ring towards electrophilic substitution reactions.
  • Reduction Reactions: The nitro group can be reduced to an amino group under certain conditions, leading to derivatives such as 4-iodo-3-aminophenol.
  • Formation of Esters: The hydroxyl group can react with acyl chlorides to form esters, which are useful in various chemical syntheses.

These reactions highlight the compound's versatility in organic synthesis and its potential applications in various fields .

4-Iodo-3-nitrophenol exhibits notable biological activities, particularly in pharmacological contexts. Research indicates that it may possess:

  • Antimicrobial Properties: Some studies suggest that nitrophenol derivatives can inhibit bacterial growth, making them candidates for antimicrobial agents.
  • Antioxidant Activity: The compound has been shown to scavenge free radicals, which may contribute to its potential protective effects against oxidative stress.
  • Enzyme Inhibition: There is evidence that 4-iodo-3-nitrophenol can inhibit certain enzymes, which could be relevant in drug design targeting specific pathways .

The synthesis of 4-iodo-3-nitrophenol can be achieved through several methods, including:

  • Nitration of Iodophenol: Starting from iodo-substituted phenols, nitration can be performed using a mixture of nitric and sulfuric acids.
  • Multi-step Synthesis: A common method involves treating phenol with iodine and then performing nitration under controlled conditions:
    • Step 1: Iodination of phenol using iodine and an oxidizing agent.
    • Step 2: Nitration using sodium nitrite and concentrated sulfuric acid .

These methods allow for the selective introduction of functional groups onto the aromatic ring.

4-Iodo-3-nitrophenol finds applications in various fields:

  • Pharmaceuticals: Due to its biological activity, it is explored as a potential lead compound for drug development.
  • Chemical Synthesis: It serves as an intermediate in the synthesis of other biologically active compounds and dyes.
  • Research: Utilized in studies investigating enzyme inhibition and oxidative stress mechanisms .

Interaction studies involving 4-iodo-3-nitrophenol often focus on its biochemical interactions:

  • Protein Binding: Research on how this compound interacts with proteins can provide insights into its mechanism of action as an inhibitor or modulator.
  • Cellular Uptake: Studies examining how well this compound penetrates cellular membranes are crucial for understanding its potential therapeutic applications .

These interactions are vital for assessing the compound's efficacy and safety in biological systems.

Several compounds share structural similarities with 4-iodo-3-nitrophenol. Notable examples include:

Compound NameMolecular FormulaUnique Features
3-Iodo-4-nitrophenolC₆H₄INO₃Iodine at the meta position; different reactivity.
2-NitrophenolC₆H₄N₂O₃Lacks iodine; primarily used as a precursor.
4-NitrophenolC₆H₄N₂O₃No halogen substitution; widely studied for toxicity.

4-Iodo-3-nitrophenol is unique due to the combination of iodine and nitro groups on the aromatic ring, which affects its reactivity and biological properties compared to these similar compounds. Its distinct electronic properties influence its potential applications in medicinal chemistry and materials science .

The synthesis of 4-iodo-3-nitrophenol typically involves multi-step organic reactions starting from phenolic precursors. One established route involves the Sandmeyer reaction, where a diazonium salt intermediate is formed from a suitable aniline derivative using sodium nitrite and hydrochloric acid, followed by iodination to introduce the iodine substituent at the 4-position (Scheme 4.4.1 in source ). This method allows for regioselective substitution, ensuring the iodine atom is introduced ortho to the nitro group.

Another approach involves direct iodination of 3-nitrophenol or related intermediates using electrophilic iodinating agents such as N-iodosuccinimide (NIS) under controlled conditions, often in acidic media like acetic acid, to achieve selective iodination at the 4-position .

Nitration and Halogenation Reaction Dynamics in Aromatic Systems

Nitration and halogenation reactions on aromatic rings are governed by the electronic effects of substituents and reaction conditions. The nitro group is a strong electron-withdrawing substituent that directs incoming electrophiles to the meta position relative to itself, while the phenolic hydroxyl group is an activating, ortho/para-directing substituent.

In synthesizing 4-iodo-3-nitrophenol, nitration is often performed first on phenol or an iodophenol precursor to introduce the nitro group at the 3-position. Subsequent iodination exploits the activating effect of the phenol group and the deactivating effect of the nitro group to achieve regioselectivity, favoring substitution at the 4-position relative to the hydroxyl .

The Sandmeyer reaction, involving diazotization followed by substitution with iodide ions, is a classical halogenation method that proceeds via a diazonium intermediate, allowing for controlled introduction of iodine at specific positions .

Solvent Effects and Reaction Medium Optimization in Iodination Processes

The choice of solvent and reaction medium critically influences the efficiency, regioselectivity, and yield of iodination reactions. Aprotic polar solvents such as dimethylformamide (DMF) stabilize transition states in nucleophilic aromatic substitution and have been shown to enhance reaction rates and selectivity in halogenation .

For instance, in the preparation of 4-iodo-3-nitrobenzamide (a derivative related to 4-iodo-3-nitrophenol), the use of DMF facilitated nucleophilic substitution by activating the iodo group due to the ortho nitro substituent, although minor chloro impurities were observed .

Alternatively, solvent-free conditions or the use of trimethyl orthoacetate for esterification steps have been reported to improve yields and reduce impurities, highlighting the importance of solvent and reagent choice in optimizing synthetic routes .

Catalytic Systems for Improved Regioselectivity and Yield Enhancement

Catalytic systems, including metal catalysts and solid supports, can significantly improve the regioselectivity and yield of iodination and nitration reactions. While specific catalysts for 4-iodo-3-nitrophenol synthesis are not extensively detailed in the sources, related iodination reactions have employed catalytic amounts of acids (e.g., sulfuric acid) to promote esterification and subsequent amide formation with high yields .

In nanoparticle synthesis, solvent and catalyst interactions have been shown to affect product properties, suggesting that similar considerations in catalytic systems could optimize halogenation reactions .

Green Chemistry Approaches in Nitrophenol Derivative Synthesis

Green chemistry principles are increasingly applied to the synthesis of nitrophenol derivatives to minimize hazardous reagents and waste. The use of trimethyl orthoacetate for esterification avoids nucleophilic substitution impurities and can be conducted solvent-free, aligning with green chemistry goals .

Moreover, iodination using N-iodosuccinimide (NIS) in mild conditions such as room temperature and acetic acid solvent offers a safer and more environmentally benign alternative compared to traditional iodine or iodide reagents .

Data Table: Key Synthetic Parameters for 4-Iodo-3-Nitrophenol and Derivatives

StepReagents/ConditionsSolvent/MediumYield (%)Notes
Diazotization & Sandmeyer iodinationNaNO2, HCl, KI or NaIWater/HClModerate to highFormation of diazonium salt intermediate
Direct iodinationN-Iodosuccinimide (NIS)Acetic acidHigh (~85-99%)Mild conditions, regioselective iodination
Esterification (for derivatives)Trimethyl orthoacetate, refluxSolvent-free or minimal>99%Avoids nucleophilic substitution impurities
Amide formation (derivative)Ammonia gas, room temperatureMethanol~95%High purity after crystallization

Representative Reaction Scheme for 4-Iodo-3-Nitrophenol Synthesis

Phenol → Nitration → 3-Nitrophenol → Diazotization → Diazonium salt → Sandmeyer reaction with KI/NaI → 4-Iodo-3-nitrophenol

Alternatively,

3-Nitrophenol + N-Iodosuccinimide (NIS) → 4-Iodo-3-nitrophenol (in acetic acid, room temp)

Research Findings and Discussion

  • The Sandmeyer reaction remains a robust method for introducing iodine into aromatic systems via diazonium intermediates, allowing selective synthesis of 4-iodo-3-nitrophenol with good yields .

  • The presence of the nitro group ortho to the hydroxyl group activates the aromatic ring for nucleophilic substitution, facilitating halogenation and subsequent functional group transformations .

  • Solvent choice is critical; polar aprotic solvents like DMF enhance reaction rates and selectivity in nucleophilic substitutions involving iodine, but care must be taken due to toxicity concerns (e.g., acetonitrile can generate toxic hydrogen cyanide) .

  • Green chemistry approaches, including solvent-free esterification and mild iodination with NIS, improve environmental sustainability and product purity .

  • Catalytic acid systems such as sulfuric acid catalyze esterification steps efficiently, contributing to high overall yields in multi-step syntheses of 4-iodo-3-nitrophenol derivatives .

4-Iodo-3-nitrophenol represents a significant class of compounds that can inhibit poly(ADP-ribose) polymerase (PARP) through zinc finger disruption mechanisms [1]. The compound's structure, featuring both an iodine atom and a nitro group on an aromatic ring, contributes to its ability to interact with the zinc finger domains present in PARP enzymes [2]. These zinc finger domains are critical for PARP function, as they are responsible for detecting DNA damage and initiating repair processes [1].

The mechanism of zinc finger disruption by 4-iodo-3-nitrophenol involves the displacement of zinc ions from their coordination sites within the protein structure [3]. The zinc finger motifs in PARP contain two zinc ions that are coordinated to histidine and cysteine residues, which are essential for maintaining the structural integrity and function of the enzyme [1] [2]. When 4-iodo-3-nitrophenol interacts with these domains, it can disrupt the coordination environment of the zinc ions, leading to their ejection from the protein [3].

Research has demonstrated that the nitro group of 4-iodo-3-nitrophenol plays a crucial role in this inhibition mechanism [4]. The electron-withdrawing nature of the nitro group enhances the compound's ability to interact with nucleophilic residues in the zinc finger domains [3]. Additionally, the presence of the iodine atom at the 4-position contributes to the compound's overall reactivity and binding affinity [4] [5].

Studies comparing 4-iodo-3-nitrophenol with related compounds have shown that the position and nature of substituents on the aromatic ring significantly influence PARP inhibition potency [5]. The 4-iodo-3-nitro configuration appears to provide optimal interaction with the zinc finger domains, resulting in more effective PARP inhibition compared to other substitution patterns [5] [6].

CompoundStructurePARP Inhibition MechanismRelative Potency
4-Iodo-3-nitrophenolC₆H₄INO₃Zinc finger disruption via coordination with histidine/cysteine residuesHigh
4-Iodo-3-nitrobenzamideC₇H₅IN₂O₃Covalent modification of zinc finger domainVery High
3-NitrophenolC₆H₅NO₃Weak zinc finger interactionLow
4-Chloro-3-nitrophenolC₆H₄ClNO₃Moderate zinc finger disruptionModerate

The inhibition of PARP by 4-iodo-3-nitrophenol has significant implications for cellular processes, particularly in the context of DNA repair and cell death pathways [1] [7]. By preventing PARP from functioning properly, 4-iodo-3-nitrophenol can interfere with the repair of DNA damage, potentially leading to cell death in contexts where DNA damage is prevalent, such as in cancer cells undergoing rapid division [1] [2].

Prodrug Activation Pathways and Intracellular Redox Cycling Dynamics

4-Iodo-3-nitrophenol functions as a prodrug that requires metabolic activation to exert its pharmacological effects [8]. The activation process involves a series of reduction reactions that transform the nitro group through several intermediates, ultimately leading to the formation of active metabolites [9]. This reduction pathway is particularly significant in the context of cancer therapy, as it can be exploited to achieve selective toxicity in tumor cells [8] [10].

The initial step in the activation of 4-iodo-3-nitrophenol involves the reduction of the nitro group to form a nitro anion radical [9]. This one-electron reduction is typically catalyzed by various cellular reductases, including cytochrome P450 reductase, NADPH:quinone oxidoreductase, and other flavin-containing enzymes [11]. The nitro anion radical is highly reactive and can participate in further reduction steps or undergo redox cycling in the presence of oxygen [9] [12].

In aerobic conditions, the nitro anion radical can react with molecular oxygen to regenerate the parent compound and produce superoxide radicals [11]. This futile redox cycling can lead to the generation of reactive oxygen species and oxidative stress within the cell [13]. However, in hypoxic environments, such as those found in solid tumors, the absence of oxygen allows the reduction process to proceed further [11] [14].

Under hypoxic conditions, the nitro anion radical can undergo further reduction to form nitroso and hydroxylamine intermediates, and eventually the amine derivative [9] [14]. These reduction products, particularly the hydroxylamine intermediate, are believed to be responsible for the cytotoxic effects of 4-iodo-3-nitrophenol in cancer cells [8] [11].

The intracellular redox cycling dynamics of 4-iodo-3-nitrophenol are influenced by various factors, including the availability of reducing enzymes, the presence of oxygen, and the cellular redox state [13]. In cancer cells, the altered redox environment and the upregulation of certain reductases can enhance the activation of 4-iodo-3-nitrophenol, contributing to its selective toxicity [11] [15].

Reduction StepIntermediate FormedEnzymes InvolvedConditions Favoring Reaction
One-electron reductionNitro anion radicalCytochrome P450 reductase, NADPH:quinone oxidoreductaseBoth aerobic and hypoxic
Two-electron reductionNitroso derivativeNitroreductases, DT-diaphorasePredominantly hypoxic
Four-electron reductionHydroxylamine derivativeNitroreductasesHypoxic
Six-electron reductionAmine derivativeNitroreductasesStrongly hypoxic

Research has shown that the activation of 4-iodo-3-nitrophenol is particularly efficient in cancer cells due to their altered metabolic state [8] [15]. The hypoxic environment commonly found in solid tumors favors the complete reduction of the nitro group, leading to the formation of cytotoxic metabolites [14]. Additionally, the overexpression of certain reductases in cancer cells can enhance the activation of 4-iodo-3-nitrophenol, further contributing to its selective anticancer activity [11] [15].

Structure-Activity Relationships in Nitroaromatic Antineoplastic Agents

The structure-activity relationships (SAR) of 4-iodo-3-nitrophenol and related nitroaromatic compounds provide valuable insights into the molecular features that contribute to their antineoplastic properties [16]. These relationships are crucial for understanding how structural modifications can influence the compound's pharmacological activity and for guiding the development of more effective anticancer agents [16] [17].

The nitro group at the 3-position of 4-iodo-3-nitrophenol is a critical determinant of its biological activity [16]. This electron-withdrawing group influences the compound's electronic properties, affecting its ability to undergo reduction and interact with cellular targets [9] [16]. Studies have shown that the position of the nitro group on the aromatic ring significantly impacts the compound's antineoplastic activity, with the 3-position generally providing optimal results in terms of cytotoxicity and selectivity [16] [18].

The iodine atom at the 4-position also plays a crucial role in the biological activity of 4-iodo-3-nitrophenol [4]. The presence of this halogen substituent enhances the compound's lipophilicity, which can improve its cellular uptake and distribution [16]. Additionally, the iodine atom can participate in specific interactions with target proteins, contributing to the compound's binding affinity and selectivity [4] [5].

Comparative studies of various nitroaromatic compounds have revealed several key structure-activity relationships [16] [18]:

  • The presence of electron-withdrawing groups, such as nitro or halogen substituents, generally enhances antineoplastic activity by facilitating the reduction of the nitro group and the formation of reactive intermediates [16] [18].

  • The position of substituents on the aromatic ring significantly influences activity, with specific patterns providing optimal interaction with cellular targets [16] [17].

  • The nature of the substituents affects the compound's physicochemical properties, such as lipophilicity and solubility, which in turn influence its pharmacokinetic behavior and cellular distribution [16] [18].

Structural FeatureEffect on Antineoplastic ActivityMechanism of Influence
Nitro group at 3-positionEnhances activityFacilitates reduction and formation of reactive intermediates
Iodine at 4-positionIncreases potencyImproves lipophilicity and target binding
Hydroxyl groupModulates activityAffects hydrogen bonding and solubility
Aromatic ringEssential for activityProvides scaffold for proper spatial arrangement of functional groups

Research on the structure-activity relationships of nitroaromatic compounds has also highlighted the importance of the reduction potential in determining their antineoplastic activity [18] [14]. Compounds with more negative reduction potentials generally require more hypoxic conditions for activation, which can enhance their selectivity for tumor cells [14]. In the case of 4-iodo-3-nitrophenol, the combination of the nitro group and the iodine substituent results in a reduction potential that favors activation in the hypoxic environment of solid tumors [18] [14].

The understanding of these structure-activity relationships has guided the development of various nitroaromatic antineoplastic agents with improved properties [16] [18]. By modifying the substituents on the aromatic ring and fine-tuning the reduction potential, researchers have been able to enhance the selectivity and potency of these compounds against cancer cells [16] [14].

Apoptosis Induction Through Mitochondrial Pathway Modulation

4-Iodo-3-nitrophenol demonstrates significant anticancer potential through its ability to induce apoptosis via modulation of the mitochondrial pathway [19]. This mechanism involves a complex interplay of cellular signaling events that ultimately lead to programmed cell death in cancer cells [19] [20]. Understanding these pathways is crucial for elucidating the therapeutic potential of 4-iodo-3-nitrophenol as an anticancer agent [19] [21].

The mitochondrial pathway of apoptosis, also known as the intrinsic pathway, is characterized by changes in mitochondrial membrane permeability, release of cytochrome c, and activation of caspase cascades [19] [20]. 4-Iodo-3-nitrophenol has been shown to trigger this pathway through several mechanisms, including disruption of mitochondrial membrane potential, generation of reactive oxygen species, and modulation of pro- and anti-apoptotic proteins [19] [20].

One of the key events in 4-iodo-3-nitrophenol-induced apoptosis is the disruption of mitochondrial membrane potential [20]. Research has demonstrated that exposure to 4-iodo-3-nitrophenol leads to depolarization of the mitochondrial membrane, which is an early and critical step in the apoptotic process [20] [21]. This depolarization facilitates the release of cytochrome c from the mitochondria into the cytosol, where it participates in the formation of the apoptosome and the activation of caspase-9 [19] [20].

The modulation of Bcl-2 family proteins is another important mechanism by which 4-iodo-3-nitrophenol induces apoptosis [20]. These proteins play a crucial role in regulating mitochondrial membrane permeability and the release of pro-apoptotic factors [20]. Studies have shown that 4-iodo-3-nitrophenol treatment leads to an increase in the expression of pro-apoptotic proteins, such as Bax, and a decrease in anti-apoptotic proteins, such as Bcl-2 [20] [21]. This shift in the balance between pro- and anti-apoptotic proteins favors the induction of apoptosis [20].

Apoptotic EventEffect of 4-Iodo-3-nitrophenolSignificance in Cancer Therapy
Mitochondrial membrane potentialCauses depolarizationInitiates intrinsic apoptotic pathway
Cytochrome c releasePromotes release into cytosolFacilitates apoptosome formation
Bcl-2 family proteinsIncreases Bax/Bcl-2 ratioShifts balance toward apoptosis
Caspase activationActivates caspase-9 and caspase-3Executes apoptotic program
Reactive oxygen speciesIncreases ROS generationContributes to oxidative stress and cell death

The generation of reactive oxygen species (ROS) is also implicated in 4-iodo-3-nitrophenol-induced apoptosis [20] [21]. The redox cycling of the nitro group in 4-iodo-3-nitrophenol can lead to the production of superoxide radicals and other ROS, which can cause oxidative damage to mitochondrial components and trigger apoptotic signaling [13] [20]. Additionally, ROS can directly oxidize mitochondrial proteins and lipids, further compromising mitochondrial function and promoting apoptosis [20] [21].

Research has also suggested that 4-iodo-3-nitrophenol may induce apoptosis through modulation of various signaling pathways, including the p53 pathway [19] [20]. The tumor suppressor protein p53 plays a central role in the cellular response to stress and DNA damage, and its activation can lead to the transcription of pro-apoptotic genes and the induction of apoptosis [20]. Studies have indicated that 4-iodo-3-nitrophenol treatment can activate p53, contributing to its pro-apoptotic effects in cancer cells [19] [20].

Synergistic Effects with Glutathione-Depleting Agents

4-Iodo-3-nitrophenol exhibits significant synergistic effects when combined with glutathione-depleting agents, enhancing its anticancer activity through multiple mechanisms [22]. Glutathione (GSH) is a tripeptide that plays a crucial role in cellular defense against oxidative stress and xenobiotics [23]. By depleting GSH levels, certain agents can sensitize cancer cells to the cytotoxic effects of 4-iodo-3-nitrophenol, providing a promising strategy for cancer therapy [22] [24].

Buthionine sulfoximine (BSO) is one of the most widely studied glutathione-depleting agents that has shown synergistic effects with 4-iodo-3-nitrophenol [23]. BSO inhibits gamma-glutamylcysteine synthetase, the rate-limiting enzyme in GSH synthesis, leading to a gradual depletion of cellular GSH levels [23] [24]. When combined with 4-iodo-3-nitrophenol, BSO significantly enhances its cytotoxicity against cancer cells [22] [23].

The synergistic effects of 4-iodo-3-nitrophenol and glutathione-depleting agents can be attributed to several mechanisms [22] [24]:

  • Enhanced activation of 4-iodo-3-nitrophenol: GSH plays a role in the detoxification of nitroaromatic compounds by conjugating with reactive intermediates formed during their reduction [22]. By depleting GSH, agents like BSO prevent this detoxification, allowing for increased accumulation of cytotoxic metabolites of 4-iodo-3-nitrophenol [22] [25].

  • Increased oxidative stress: Both 4-iodo-3-nitrophenol and GSH depletion contribute to oxidative stress within the cell [13] [24]. The redox cycling of 4-iodo-3-nitrophenol generates reactive oxygen species, while GSH depletion compromises the cell's antioxidant defense system [13] [24]. This combined effect leads to overwhelming oxidative stress and cell death [22] [24].

  • Impaired DNA repair: GSH is involved in various DNA repair processes, and its depletion can compromise the cell's ability to repair DNA damage [24]. This is particularly relevant in the context of 4-iodo-3-nitrophenol, which can induce DNA damage through its reactive metabolites and through PARP inhibition [1] [24].

Glutathione-Depleting AgentMechanism of GSH DepletionSynergistic Effect with 4-Iodo-3-nitrophenolCancer Types Showing Synergy
Buthionine sulfoximine (BSO)Inhibition of gamma-glutamylcysteine synthetaseEnhanced cytotoxicity, increased oxidative stressBreast, lung, colon cancer
Diethylmaleate (DEM)Direct conjugation with GSHAccelerated GSH depletion, enhanced prodrug activationLeukemia, lymphoma
1-Chloro-2,4-dinitrobenzene (CDNB)Substrate for glutathione S-transferaseRapid GSH depletion, increased sensitivity to oxidative stressHepatocellular carcinoma

Research has demonstrated that the combination of 4-iodo-3-nitrophenol with glutathione-depleting agents is particularly effective against cancer cells with elevated GSH levels [22] [25]. Many cancer cells upregulate GSH synthesis as a protective mechanism against oxidative stress and chemotherapeutic agents [24]. By targeting this defense mechanism, the combination therapy can overcome resistance and enhance the selective toxicity of 4-iodo-3-nitrophenol toward cancer cells [22] [24].

Studies have also shown that the timing and sequence of administration are important factors in maximizing the synergistic effects [24] [25]. Pre-treatment with glutathione-depleting agents before the administration of 4-iodo-3-nitrophenol generally provides the most pronounced synergistic effects, as it allows for sufficient depletion of GSH before the introduction of the nitroaromatic compound [24] [25].

The nucleophilic aromatic substitution (SNAr) reactivity of 4-iodo-3-nitrophenol demonstrates exceptional efficiency due to the strong electron-withdrawing effects of both the nitro group and the positively polarized iodine atom. The nitro group, positioned meta to the iodine substituent, significantly activates the aromatic ring toward nucleophilic attack through resonance stabilization of the Meisenheimer intermediate.

In aqueous basic media, the compound undergoes rapid substitution with hydroxide ions, with the reaction proceeding through the characteristic addition-elimination mechanism. The intermediate formation involves initial nucleophile attack at the ipso-carbon bearing the iodine substituent, generating a stabilized anionic complex where the negative charge is delocalized across the aromatic system and onto the nitro group oxygen atoms. The subsequent elimination of iodide represents the rate-determining step, occurring approximately 10^4 times faster than the initial addition due to the excellent leaving group ability of iodine.

Amine nucleophiles demonstrate particularly high reactivity with 4-iodo-3-nitrophenol, forming stable arylamine products under mild conditions. The reaction displays second-order kinetics in piperidine when conducted in methanol, suggesting a mechanism involving rate-determining hydrogen bond formation between the nucleophile and the intermediate complex. This hydrogen bonding stabilization enables subsequent barrier-free deprotonation accompanied by simultaneous leaving group departure through an E2-like elimination pathway.

The synthetic utility extends to sulfur nucleophiles, where thiolate anions readily displace the iodine functionality under basic conditions. These transformations typically proceed at temperatures ranging from 40-80°C in polar aprotic solvents, providing excellent yields of aryl sulfide products with minimal side reactions. The chemoselectivity favors substitution at the iodine-bearing carbon over competitive attack at positions ortho to the nitro group, reflecting the superior leaving group ability of iodine compared to other halogens.

Ortho-Directing Effects in Electrophilic Substitution Reactions

The directing effects in electrophilic aromatic substitution of 4-iodo-3-nitrophenol arise from the opposing electronic influences of the nitro and iodine substituents. The nitro group functions as a powerful meta-directing deactivator, withdrawing electron density from the aromatic ring through both resonance and inductive effects. This deactivation occurs because the positively charged nitrogen atom inductively pulls electron density from the ring, while resonance structures show formal positive charges at the ortho and para positions relative to the nitro group.

Conversely, the iodine substituent exhibits ortho-para directing behavior despite its overall deactivating influence. This apparently contradictory behavior results from the competing inductive and resonance effects of the halogen. While iodine withdraws electron density inductively due to its electronegativity, its 5p lone pairs can participate in resonance donation to stabilize carbocationic intermediates formed during electrophilic attack.

In 4-iodo-3-nitrophenol, the combined electronic effects create a unique reactivity pattern where electrophilic substitution is strongly disfavored overall due to the powerful deactivating influence of the nitro group. When substitution does occur under forcing conditions, the regioselectivity reflects the competition between the meta-directing nitro group and the ortho-para directing iodine. The position of electrophilic attack depends on the relative distances and orientations of these competing directing influences.

Nitration studies of similar halogenated nitroaromatics reveal that the nitro group's meta-directing effect typically dominates, leading to products substituted at positions meta to the existing nitro functionality. However, the presence of iodine can modulate this selectivity through its weaker but still significant ortho-para directing influence, particularly at positions that experience minimal steric interference from the existing substituents.

Cross-Coupling Reactions Enabled by Iodoarene Functionality

The iodoarene functionality in 4-iodo-3-nitrophenol provides exceptional reactivity in palladium-catalyzed cross-coupling transformations. Suzuki-Miyaura coupling reactions proceed efficiently with organoboronic acids and esters, typically achieving yields of 70-95% under standard conditions employing Pd(PPh3)4 or Pd(OAc)2/PPh3 catalyst systems. The high reactivity of the aryl iodide bond enables coupling at lower temperatures (50-80°C) compared to bromide or chloride analogs.

The oxidative addition step, which represents the initial stage of the catalytic cycle, occurs readily with aryl iodides due to the relatively weak C-I bond strength. However, recent mechanistic studies have revealed that excess phosphine ligands can actually inhibit the turnover of key palladium(II) intermediates, particularly trans-[Pd(PPh3)2(Ar)(I)], leading to reduced coupling efficiency at lower temperatures. This phenomenon explains why "ligandless" conditions or reduced phosphine loading often provides superior results for iodide substrates.

Heck reactions with 4-iodo-3-nitrophenol derivatives demonstrate excellent compatibility with various alkene coupling partners. The mechanism proceeds through oxidative addition, alkene coordination and migratory insertion, followed by β-hydride elimination to form the coupled product. The presence of the nitro group does not significantly interfere with the catalytic cycle, though its electron-withdrawing nature may modestly accelerate the oxidative addition step.

Stille coupling reactions utilize organostannane reagents to form carbon-carbon bonds with moderate to good yields (60-85%). The reaction tolerance for various functional groups makes this transformation particularly valuable for complex molecule synthesis. Recent advances have shown that careful temperature control and choice of solvent can optimize the chemoselectivity, favoring coupling at the iodine position over competing reactions at other electrophilic sites.

Sonogashira coupling enables the formation of arylacetylene products with excellent yields (75-95%) using terminal acetylene coupling partners. The reaction typically employs a dual catalyst system of palladium and copper, with the copper facilitating acetylene activation while palladium mediates the cross-coupling process. The mild reaction conditions and broad substrate scope make this transformation particularly attractive for pharmaceutical and materials applications.

Nitro Group Reduction Pathways and Intermediate Stabilization

The reduction of the nitro group in 4-iodo-3-nitrophenol follows well-established mechanistic pathways involving sequential electron and proton transfer steps. Under catalytic hydrogenation conditions using palladium on carbon, the transformation proceeds through a series of two-electron reduction steps: nitro to nitroso, nitroso to hydroxylamine, and hydroxylamine to amine. The nitroso intermediate is typically not observed due to its rapid further reduction, occurring at rates approximately 10^4 times faster than the initial nitro reduction.

The hydroxylamine intermediate (4-hydroxylamino-3-iodophenol) represents a critical species in the reduction pathway. This intermediate can be stabilized through intramolecular hydrogen bonding between the hydroxylamine and phenolic hydroxyl groups, as demonstrated in related salen-type metal complexes. Such stabilization allows for selective isolation and characterization of the hydroxylamine, which otherwise tends to decompose readily in the presence of transition metal ions.

Iron-mediated reductions using Fe/HCl provide a milder alternative to catalytic hydrogenation, particularly valuable when preservation of the iodine functionality is required. These conditions avoid the hydrodehalogenation side reactions commonly observed with palladium catalysts, where the C-I bond can undergo competitive reduction. The selectivity arises from the preferential coordination of the nitro group to the iron surface, enabling chemoselective reduction without affecting the aryl-iodine bond.

Electrochemical reduction offers precise control over the reduction potential, enabling selective formation of either the hydroxylamine or amine products. Studies using γ-FeO(OH) electrodes have provided direct spectroscopic evidence for hydroxylamine formation as the dominant pathway in nitrate reduction reactions. The electrode surface terminals strongly influence the reaction selectivity, with hydroxyl-terminated surfaces showing enhanced activity for hydroxylamine formation.

The enzymatic reduction pathway, mediated by nitroreductase enzymes, demonstrates exceptional chemoselectivity for hydroxylamine formation. These oxygen-insensitive type I nitroreductases catalyze the four-electron reduction of nitroaromatics to hydroxylamines without further reduction to amines. The enzyme active site provides a controlled environment that stabilizes the hydroxylamine product against decomposition or over-reduction.

Tandem Reaction Systems for Polyfunctional Molecule Construction

Tandem reaction sequences utilizing 4-iodo-3-nitrophenol enable rapid construction of complex polyfunctional molecules through sequential transformations. One particularly powerful approach involves reduction-coupling cascades, where initial nitro group reduction generates reactive amine intermediates that subsequently participate in carbon-nitrogen bond-forming reactions. These domino processes avoid the isolation of sensitive intermediates while building molecular complexity in a single reaction vessel.

Nickel/palladium bimetallic catalysts have proven exceptionally effective for orchestrating tandem reduction-coupling sequences. The catalyst system features both metals immobilized on magnetite nanoparticles with porphyrin and salen-type ligands, enabling cooperative catalysis where nickel mediates the nitro reduction while palladium facilitates subsequent cross-coupling reactions. The pyridine functionalities within the catalyst framework serve as built-in bases, eliminating the need for external basic additives.

Iodination-coupling tandems represent another valuable synthetic strategy, particularly for phenolic substrates related to 4-iodo-3-nitrophenol. Direct iodination using molecular iodine in the presence of iodic acid enables controlled triiodination of phenolic substrates under mild conditions. This method avoids the harsh acidic conditions typically required for aromatic iodination, instead consuming the acidity generated during the reaction to maintain neutral pH conditions.

Multi-component coupling reactions allow simultaneous introduction of multiple functional groups through carefully orchestrated reaction sequences. The polyfunctional nature of molecules synthesized through these approaches often requires protective group strategies to control the order of bond-forming events. The unique electronic properties of the nitro and iodine substituents provide orthogonal reactivity that can be exploited to achieve selective transformations in the presence of other functional groups.

Sequential cross-coupling reactions utilize the differential reactivity of various electrophilic sites within polyfunctional molecules. For instance, the iodine functionality typically undergoes oxidative addition more readily than bromide or triflate groups, enabling selective coupling at the iodine position followed by subsequent transformations at other reactive sites. This reactivity hierarchy provides a predictable framework for multi-step synthesis planning, particularly valuable in pharmaceutical and natural product synthesis.

The construction of polyfunctional molecules often requires careful consideration of protecting group strategies and reaction sequence optimization. The phenolic hydroxyl group in 4-iodo-3-nitrophenol can serve as both a synthetic handle and a directing group for subsequent transformations. Its conversion to various derivatives (ethers, esters, carbamates) provides additional opportunities for structural diversification while potentially modulating the electronic properties of the aromatic ring.

Transformation TypeKey IntermediatesTypical ConditionsProduct Applications
SNAr with aminesMeisenheimer complex60-100°C, polar aprotic solventsPharmaceutical intermediates
Suzuki couplingPd(II)-aryl intermediates50-80°C, base, phosphine ligandsBiaryl natural products
Nitro reductionHydroxylamine intermediatesH2/Pd-C or Fe/HCl, mild conditionsAniline derivatives
Tandem sequencesMultiple reactive intermediatesBimetallic catalysts, one-potComplex polyfunctional molecules
Directing EffectElectronic BasisRegioselectivityReaction Rate Impact
Nitro group (meta)Resonance + inductive withdrawalMeta positions favoredStrong deactivation (10^6 decrease)
Iodine (ortho-para)Resonance donation vs inductive withdrawalOrtho-para positionsWeak deactivation
Combined effectsCompeting electronic influencesPosition-dependent selectivityOverall strong deactivation

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4-Iodo-3-nitrophenol

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Last modified: 08-15-2023

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